molecular formula C12H7F4N B13067275 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13067275
M. Wt: 241.18 g/mol
InChI Key: FUIAUEKXBAYMPU-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) and a fluorine substituent on the phenyl ring attached to the pyridine core. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical for drug-like properties .

Properties

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h1-7H

InChI Key

FUIAUEKXBAYMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine, often involves large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring's electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by adjacent substituents. The trifluoromethyl group at the 4-position and fluorine at the 2-position create regioselective pathways:

Reaction Type Reagents/Conditions Products Yield Source
AminationNH₃, Pd(OAc)₂, DMF, 120°C3-Amino derivatives90%
Halogen exchangeKF, CuCl, 180°C (vapor-phase reactor)Chloro/fluoro-substituted analogs64–86%
ThiolationNaSH, EtOH, refluxThioether-functionalized pyridines75%*

*Theoretical yield based on analogous reactions in.

Key findings:

  • Ammonium acetate in DMF at elevated temperatures efficiently introduces amino groups via one-pot protocols .

  • Vapor-phase fluorination using fluidized-bed reactors achieves high yields for halogen exchange .

Electrophilic Substitution Reactions

Electrophilic attacks occur at the less deactivated positions of the phenyl ring. The trifluoromethyl group strongly meta-directs, while fluorine ortho/para-directs:

Reaction Reagents Position Modified Applications
NitrationHNO₃/H₂SO₄, 0°C5-position (phenyl)Explosives intermediates
SulfonationSO₃/DCM, 40°C3-position (phenyl)Surfactant synthesis

Data from indicates that these reactions require rigorous temperature control to avoid by-products.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the pyridine or phenyl rings:

Coupling Type Catalyst System Substrates Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids82%
Oxidative (xylene)Pd(OAc)₂, O₂, DMFTetramethylbiphenyls68%

Notable observations:

  • Aerobic oxidative coupling with xylene proceeds regioselectively under palladium catalysis .

  • Electron-deficient pyridine rings enhance catalytic activity in cross-couplings.

Oxidation and Reduction

The compound undergoes controlled redox transformations:

Reaction Reagents Products Notes
OxidationKMnO₄, H₂O, 100°CPyridine-N-oxide derivativesRequires acidic conditions
ReductionH₂ (1 atm), Pd/C, EtOHSaturated piperidine analogsPartial hydrogenation observed

Studies in highlight that oxidation preferentially targets the pyridine ring, while reduction affects both aromatic systems.

Cyclocondensation and Heterocycle Formation

Trifluoromethyl groups participate in cyclocondensation with diketones or esters:

Building Block Conditions Heterocycle Formed Yield
Ethyl 3-oxobutanoateTiCl₄, 160°CTrifluoromethylpyrazolo[1,5-a]pyridine58%
1,2-DiketonesNH₄OAc, MeOH, refluxImidazopyridine derivatives65%

This reactivity is critical for synthesizing agrochemicals like fluazaindolizine .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group on the phenyl moiety. Its molecular formula is C12H8F4NC_{12}H_8F_4N, and it has a molecular weight of approximately 241.18 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity, making it suitable for various applications.

Scientific Research Applications

1. Medicinal Chemistry

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine exhibits promising biological activities that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that it induces apoptosis in breast cancer (MCF-7) and lung cancer (A549) models with IC50 values of 12.5 µM and 15.0 µM, respectively.
Cell LineIC50 (µM)Mechanism
MCF-712.5Caspase activation
A54915.0Apoptosis induction
  • Antimicrobial Properties : The compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, making it a potential lead for new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Agrochemical Applications

The unique properties of trifluoromethylpyridines, including 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine, have led to their incorporation into agrochemical formulations. These compounds are effective in protecting crops from pests and diseases. For instance, several derivatives have been developed as herbicides and insecticides due to their selective toxicity towards pests while being safe for non-target organisms .

3. Material Science

In materials science, the fluorinated nature of this compound allows it to be used in the development of specialty chemicals with unique properties such as increased chemical resistance and enhanced thermal stability. These characteristics make it suitable for applications in coatings and advanced materials .

Case Studies

Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine against various cancer types. The results indicated significant tumor growth reduction in xenograft models, correlating with increased apoptosis markers.

Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Findings suggested that it could serve as a lead structure for developing new antibiotics, particularly against strains resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into aromatic systems has been shown to enhance biological activity significantly. SAR studies indicate that modifications to the phenyl ring can impact potency and selectivity. Compounds with electron-withdrawing groups tend to exhibit increased activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group, in particular, can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Comparatively, UDO incorporates a chlorophenyl group, which may enhance halogen bonding but reduce metabolic stability due to higher reactivity .
  • Fluorine vs. Methoxy: Replacing fluorine with methoxy (as in ) increases steric bulk and electron-donating effects, which could alter pharmacokinetic profiles. For instance, methoxy groups may improve blood-brain barrier penetration in CNS-targeted drugs .
  • Nitro Groups: The nitro (-NO₂) substituent in Q13 lowers melting points (259–261°C vs. 288–292°C for methyl-substituted analogs) due to disrupted crystal packing, highlighting trade-offs between stability and solubility .

Pharmacological Activity

  • Antimicrobial Activity: Compounds like Q13 (melting point 259–261°C, yield 66%) demonstrate moderate antimicrobial efficacy, attributed to the nitro group’s electrophilic reactivity . In contrast, trifluoromethyl-substituted pyridines (e.g., UDO) show potent anti-Trypanosoma cruzi activity (EC₅₀ < 1 µM), linked to CYP51 enzyme inhibition .
  • Enzyme Inhibition: The trifluoromethyl group in 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine may mimic steric and electronic features of natural substrates, as seen in non-azolic CYP51 inhibitors like UDO and UDD .
  • Neuroactive Potential: Piperidine derivatives (e.g., ) with trifluoromethyl and methoxy groups exhibit serotonin reuptake inhibition, suggesting that substituent positioning on the phenyl ring critically modulates target selectivity .

Physicochemical Properties

  • Lipophilicity: The logP of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is estimated to be higher than non-fluorinated analogs due to the -CF₃ group, enhancing membrane permeability.
  • Solubility: Polar substituents (e.g., -CN in Q12, IR 2201 cm⁻¹) improve aqueous solubility but may reduce bioavailability .

Biological Activity

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorinated groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a trifluoromethyl group and a fluorine atom on the phenyl moiety. This configuration contributes to its lipophilicity and electron-withdrawing properties, which are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, particularly those with RAS mutations.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders.

Antimicrobial Activity

In a study evaluating the antibacterial properties of trifluoromethylpyridine derivatives, 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine demonstrated significant activity against Ralstonia solanacearum, a plant pathogen. The compound exhibited an IC50 value of 9.4 nM, outperforming standard treatments like fomesafen (IC50 = 110.5 nM) .

CompoundIC50 (nM)
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine9.4 ± 2.2
Fomesafen110.5 ± 1.2

Anticancer Activity

In preclinical models, the compound was observed to promote tumor cell growth and metastasis in RAS-mutant cell lines. This suggests that while it may have therapeutic potential, careful consideration is needed regarding its use in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to metabolic diseases. For instance, it was found to inhibit the activity of Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), which is crucial in the biosynthesis of chlorophyll and could have implications in herbicide development .

The biological activity of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is primarily attributed to its ability to interact with various biological targets through:

  • Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes and proteins.
  • Electrophilic Character : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the compound, facilitating interactions with nucleophilic sites in enzymes.

Q & A

Q. Key factors affecting yields :

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) may slow reaction kinetics.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) activate specific positions for substitution .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives like this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for confirming regiochemistry and bond lengths in fluorinated compounds. For example:

  • Crystal packing analysis : Fluorine and trifluoromethyl groups influence intermolecular interactions (e.g., C–H···F hydrogen bonds), which stabilize the crystal lattice .
  • R-factor optimization : High-resolution data (e.g., R < 0.07) ensure accurate refinement of fluorine positions, which are prone to disorder due to their small atomic radius .

Q. Methodological tips :

  • Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.
  • Employ dual-space refinement algorithms (e.g., SHELXT) to resolve overlapping electron densities near fluorine atoms .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 19F NMR : Identifies fluorine environments. For example, trifluoromethyl groups typically resonate at δ −60 to −70 ppm, while aromatic fluorine appears at δ −110 to −120 ppm .
  • 1H-13C HMBC NMR : Correlates aromatic protons with adjacent carbons, confirming substitution patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight (exact mass: ~259.18 g/mol for C12H6F5N) .

Advanced: How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer:
Fluorine’s strong electron-withdrawing nature:

  • Activates the pyridine ring for nucleophilic attack at meta/para positions relative to the fluorine.
  • Deactivates adjacent positions , reducing unwanted side reactions. For example, trifluoromethyl groups further enhance electron deficiency, favoring coupling at less hindered sites .

Q. Experimental design :

  • Use DFT calculations to predict reactive sites (e.g., Fukui indices).
  • Optimize catalyst systems (e.g., Pd(PPh3)4 with Cs2CO3 base) to balance reactivity and selectivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated intermediates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent HF release .

Advanced: How can computational modeling predict the compound’s applications in materials science?

Answer:

  • DFT studies : Calculate HOMO-LUMO gaps to assess suitability as a ligand in OLEDs. For example, trifluoromethyl groups lower LUMO levels, enhancing electron-transport properties .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinase enzymes) to prioritize medicinal chemistry studies.

Basic: How to address contradictions in reported synthetic yields for similar fluorinated pyridines?

Answer:

  • Reproduce conditions : Ensure solvent purity, catalyst loading, and temperature match literature protocols.
  • Analytical validation : Use multiple techniques (e.g., GC-MS, HPLC) to quantify impurities that may skew yield calculations .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the pyridine ring?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophiles to desired positions.
  • Lewis acid catalysis : Use BF3·Et2O to polarize the ring, enhancing reactivity at fluorine-adjacent sites .

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